1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine
Overview
Description
The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine” is a derivative of the thiazole class of compounds . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
While specific synthesis methods for “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine” were not found, thiazole-based compounds are generally synthesized through the reaction of α-haloketones with thioamides .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been investigated based on the molecular conformation and the supramolecular packing in terms of intermolecular interactions .
Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They exhibit a wide range of applications in the field of drug design and discovery .
Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. For instance, molecular docking studies have been conducted to assess its efficacy against HIV-1 . Further investigations could reveal its mechanism of action and potential as an antiviral agent.
- Arylaminothiazoles and arylidene/5-aryl-2-furfurylidene hydrazinothiazoles derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities . These studies used methods such as the carrageenan-induced rat paw edema model . Understanding the molecular interactions of this compound with relevant targets could provide valuable insights.
- 5-(2-Substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides have been synthesized and screened for their antifungal activity . Investigating their mode of action and potential targets could enhance our understanding.
Antiviral Research
Anti-Inflammatory and Antibacterial Activities
Antifungal Properties
properties
IUPAC Name |
2-chloro-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c15-14-16-10-13(19-14)11-17-6-8-18(9-7-17)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPHEYMHFHOUKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224948 | |
Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine | |
CAS RN |
478248-87-2 | |
Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478248-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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